Cas no 87488-74-2 (Benzenamine, 2-(1-methyl-1H-pyrazol-4-yl)-)

Technical Introduction: Benzenamine, 2-(1-methyl-1H-pyrazol-4-yl)- is a specialized aromatic amine derivative featuring a pyrazole substituent at the ortho position of the aniline ring. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, enabling its use as a key intermediate in the synthesis of heterocyclic compounds. The presence of the 1-methyl-1H-pyrazol-4-yl group enhances its reactivity in nucleophilic substitution and coupling reactions, making it valuable for constructing complex molecular frameworks. Its well-defined purity and stability under standard conditions ensure consistent performance in synthetic applications. This compound is particularly useful in the development of biologically active molecules, offering a balance of reactivity and selectivity.
Benzenamine, 2-(1-methyl-1H-pyrazol-4-yl)- structure
87488-74-2 structure
Product Name:Benzenamine, 2-(1-methyl-1H-pyrazol-4-yl)-
CAS No:87488-74-2
MF:C10H11N3
MW:173.214441537857
MDL:MFCD12779920
CID:4553203
PubChem ID:13672714
Update Time:2025-08-02

Benzenamine, 2-(1-methyl-1H-pyrazol-4-yl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2-(1-methyl-1H-pyrazol-4-yl)-
    • 2-(1-methyl-1H-pyrazol-4-yl)-Benzenamine
    • 2-(1-Methyl-1H-pyrazol-4-yl)benzenamine (ACI)
    • 1-Methyl-4-(2-aminophenyl)-1H-pyrazole
    • 2-(1-Methyl-1H-pyrazol-4-yl)aniline
    • 2-(1-Methyl-4-pyrazolyl)aniline
    • ALBB-037206
    • CS-0266976
    • 2-(1-methyl-1H-pyrazol-4-yl)benzenamine
    • BAWJMVDALQFGGT-UHFFFAOYSA-N
    • 87488-74-2
    • 2-(1-methylpyrazol-4-yl)aniline
    • AC9474
    • AS-62382
    • MFCD12779920
    • EN300-804765
    • SCHEMBL10544187
    • SY251277
    • AKOS010254294
    • MDL: MFCD12779920
    • Inchi: 1S/C10H11N3/c1-13-7-8(6-12-13)9-4-2-3-5-10(9)11/h2-7H,11H2,1H3
    • InChI Key: BAWJMVDALQFGGT-UHFFFAOYSA-N
    • SMILES: N1N(C)C=C(C2C(N)=CC=CC=2)C=1

Computed Properties

  • Exact Mass: 173.095297364g/mol
  • Monoisotopic Mass: 173.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 43.8Ų

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Benzenamine, 2-(1-methyl-1H-pyrazol-4-yl)- Related Literature

Additional information on Benzenamine, 2-(1-methyl-1H-pyrazol-4-yl)-

Benzenamine, 2-(1-methyl-1H-pyrazol-4-yl)-: Chemical Profile and Applications

Benzenamine, 2-(1-methyl-1H-pyrazol-4-yl)-, also identified by the CAS number 87488-74-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzene ring with a pyrazole moiety, making it a versatile building block for various applications. Recent advancements in synthetic methodologies have further enhanced its utility, particularly in the development of advanced materials and pharmaceutical agents.

The molecular structure of Benzenamine, 2-(1-methyl-1H-pyrazol-4-yl)- consists of a benzene ring substituted at the para position with a pyrazole group. The pyrazole ring is further methylated at the 1-position, which introduces additional electronic effects and enhances its reactivity. This structural arrangement makes the compound highly suitable for participating in various chemical reactions, such as coupling reactions and cyclizations, which are critical in the synthesis of complex molecules.

Recent studies have highlighted the potential of Benzenamine, 2-(1-methyl-1H-pyrazol-4-yl)- as a precursor for the synthesis of heterocyclic compounds with applications in drug discovery. For instance, researchers have utilized this compound to develop bioactive molecules targeting specific enzymes involved in neurodegenerative diseases. The ability to modulate the electronic properties of the pyrazole ring through substitution patterns has been instrumental in achieving desired pharmacokinetic profiles.

In addition to its role in drug discovery, Benzenamine, 2-(1-methyl-1H-pyrazol-4-yl)- has found applications in materials science, particularly in the development of advanced polymers and coatings. Its ability to form stable coordination complexes with metal ions has led to its use in creating stimuli-responsive materials that can respond to environmental changes such as temperature or pH levels.

The synthesis of Benzenamine, 2-(1-methyl-1H-pyrazol-4-yl)- typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent innovations in catalytic methods have streamlined these processes, making them more efficient and environmentally friendly. For example, the use of transition metal catalysts has enabled selective formation of the desired product while minimizing side reactions.

From an analytical standpoint, Benzenamine, 2-(1-methyl-1H-pyrazol-4-yll) can be characterized using a variety of techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into its molecular structure and purity, ensuring compliance with quality standards required for both research and industrial applications.

In conclusion, Benzenamine, 2-(1-methyl-lH-pyrazol·4·yl) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique chemical properties and versatility make it an essential component in modern chemical research and development.

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